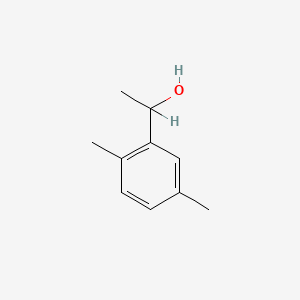

1-(2,5-Dimethylphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLZFCOCNJEXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954570 | |

| Record name | 1-(2,5-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32917-52-5 | |

| Record name | α,2,5-Trimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32917-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2,5-Trimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Dimethylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,5-trimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)ethanol via Friedel-Crafts Acylation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 1-(2,5-dimethylphenyl)ethanol, a valuable intermediate in organic synthesis. The described methodology employs a two-step process commencing with the Friedel-Crafts acylation of p-xylene to yield 2',5'-dimethylacetophenone, followed by a selective reduction to the target secondary alcohol. This document elucidates the mechanistic rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental procedures designed for reproducibility and high yield.

Part 1: Strategic Synthesis Overview

The synthesis of this compound is efficiently achieved through a robust two-step sequence. The initial step involves the formation of a carbon-carbon bond via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This is followed by the reduction of the resulting ketone to the desired alcohol. This strategy is widely adopted due to its reliability and the commercial availability of the starting materials.

Caption: Overall synthetic pathway.

Part 2: Friedel-Crafts Acylation of p-Xylene

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[1] In this synthesis, p-xylene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to produce 2',5'-dimethylacetophenone.[2][3]

Mechanistic Rationale

The reaction is initiated by the activation of acetyl chloride by the Lewis acid, aluminum chloride. This interaction generates a highly electrophilic acylium ion.[1] This ion then undergoes an electrophilic attack on the electron-rich p-xylene ring. The two methyl groups on the p-xylene ring are activating and direct the incoming acyl group to the ortho position, resulting in the desired 2',5'-dimethylacetophenone.[3]

It is imperative to conduct the reaction under anhydrous conditions, as aluminum chloride reacts readily with water, which would quench the catalyst. The reaction is also highly exothermic, necessitating careful temperature control to prevent side reactions.[4]

Experimental Protocol: Synthesis of 2',5'-Dimethylacetophenone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Xylene | 106.17 | 5.32 g (6.2 mL) | 0.050 |

| Acetyl Chloride | 78.50 | 5.50 g (5.0 mL) | 0.070 |

| Aluminum Chloride (anhydrous) | 133.34 | 9.34 g | 0.070 |

| Dichloromethane (anhydrous) | - | 42 mL | - |

| Concentrated HCl | - | 15 mL | - |

| Ice | - | ~25 g | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a fume hood, equip a 100 mL three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (9.34 g) and dichloromethane (20 mL).[2]

-

Cooling: Cool the suspension to 0 °C using an ice/water bath.[2]

-

Reactant Addition: In the dropping funnel, prepare a solution of acetyl chloride (5.0 mL) in dichloromethane (10 mL) and add it dropwise to the cooled suspension over 15 minutes. Subsequently, add a solution of p-xylene (6.2 mL) in dichloromethane (12 mL) dropwise over 30 minutes.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[4]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.[4]

-

Purification: After filtering off the drying agent, the solvent is removed by rotary evaporation. The resulting crude 2',5'-dimethylacetophenone can be purified by vacuum distillation. The boiling point of 2',5'-dimethylacetophenone is approximately 195 °C.[5]

Part 3: Reduction of 2',5'-Dimethylacetophenone

The second step of the synthesis is the reduction of the ketone functionality of 2',5'-dimethylacetophenone to the corresponding secondary alcohol, this compound. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation.[6][7]

Mechanistic Rationale

Sodium borohydride serves as a source of hydride ions (H⁻).[7][8] The reduction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon of the ketone.[6][9] This is followed by protonation of the resulting alkoxide by a protic solvent, such as methanol or ethanol, to yield the alcohol.[9][10] NaBH₄ is a mild reducing agent and is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) for its ease of handling and compatibility with alcoholic solvents.[6]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2',5'-Dimethylacetophenone | 148.20 | ~0.050 | 1.0 equiv |

| Sodium Borohydride | 37.83 | ~0.050 | 1.0 equiv |

| Methanol | - | As needed | - |

| Hydrochloric Acid (3M) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolution: Dissolve the 2',5'-dimethylacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution. An excess of sodium borohydride is often used to ensure complete reaction.[11]

-

Reaction Monitoring: Allow the mixture to stand at room temperature for approximately 15 minutes with occasional stirring.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

-

Quenching and Work-up: Carefully add 3M hydrochloric acid to the reaction mixture.[11]

-

Extraction: Heat the mixture to separate it into two layers. After cooling, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[11]

-

Drying and Isolation: Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.[11]

-

Purification: Filter the solution and remove the solvent via rotary evaporation to obtain the crude this compound, which can be further purified if necessary.[11]

Part 4: Characterization

The final product, this compound, and the intermediate, 2',5'-dimethylacetophenone, should be characterized to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Physicochemical Properties:

-

2',5'-Dimethylacetophenone:

-

This compound:

Part 5: Safety Considerations

-

Aluminum chloride is corrosive and reacts vigorously with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Acetyl chloride is also corrosive and water-sensitive. Handle with care in a fume hood.

-

Sodium borohydride can react with acidic solutions to produce flammable hydrogen gas. Additions should be made slowly and with adequate ventilation.

-

All organic solvents are flammable and should be handled away from ignition sources.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Retrieved from [Link]

-

Acetophenone Reduction by Sodium Borohydride. Scribd. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

-

Le, L. (2013-05-01). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Retrieved from [Link]

-

Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020-08-28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

-

Acetophenone Reduction by Sodium Borohydride | PDF | Thin Layer Chromatography. Scribd. Retrieved from [Link]

- Zeynizadeh, B., & Shirini, F. (2007). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Brazilian Journal of Chemical Engineering, 24(3), 347-353.

-

Expt 10: Friedel-Crafts Alkylation of p-Xylene. (2022-11-09). Docsity. Retrieved from [Link]

- Al-Zoubi, R. M., & Al-Jaber, H. I. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862.

-

Braden, H. (2019). Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]

-

Friedel-Crafts Alkylation. Scribd. Retrieved from [Link]

-

Experiment 1: Friedel-Crafts Acylation. University of Michigan. Retrieved from [Link]

-

Draw the product(s) of each of the following reactions:c. p-xylene + acetyl chloride + AlCl3. (2024-07-28). Pearson+. Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

-

Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

This compound. Gsrs. Retrieved from [Link]

-

This compound. precisionFDA. Retrieved from [Link]

-

This compound. Chongqing Chemdad Co. Retrieved from [Link]

- Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and.... Google Patents.

Sources

- 1. byjus.com [byjus.com]

- 2. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 2',5'-DIMETHYLACETOPHENONE | 2142-73-6 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. books.rsc.org [books.rsc.org]

- 11. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 12. scribd.com [scribd.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. GSRS [precision.fda.gov]

- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. scribd.com [scribd.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-Dimethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize 1-(2,5-Dimethylphenyl)ethanol. As a crucial component in various research and development applications, understanding its structural and chemical properties through spectroscopic analysis is paramount. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and a thorough interpretation of the spectral data, empowering researchers to confidently identify and assess the purity of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, a substituted aromatic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , serves as a valuable building block in organic synthesis.[1][2] Its structural integrity and purity are critical for the successful outcome of subsequent reactions and the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and purity verification of this compound. This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the context of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~4.9 | q | 1H | CH-OH |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.4 | d | 3H | CH-CH₃ |

| ~1.8 | s (broad) | 1H | OH |

Interpretation:

The aromatic region is expected to show a multiplet for the three aromatic protons. The methine proton (CH-OH) will appear as a quartet due to coupling with the adjacent methyl group. The two aromatic methyl groups will likely appear as singlets with slightly different chemical shifts. The methyl group of the ethanol moiety will be a doublet, coupling with the methine proton. The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~143 | Ar-C (quaternary) |

| ~136 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~68 | CH-OH |

| ~24 | CH-CH₃ |

| ~21 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

Interpretation:

The spectrum is expected to show ten distinct carbon signals. The two quaternary aromatic carbons attached to the dimethyl and ethanol groups will be in the downfield region. The three aromatic methine carbons will have distinct chemical shifts. The carbon bearing the hydroxyl group (CH-OH) will appear in the typical range for secondary alcohols. The three methyl carbons (two aromatic and one aliphatic) will be found in the upfield region of the spectrum.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all carbon signals appear as singlets.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and referencing to the solvent peak, e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Observed IR Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1615, 1500 | Medium-Weak | C=C stretch (aromatic) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~815 | Strong | C-H bend (aromatic, 1,2,4-trisubstituted) |

Data obtained from SpectraBase.[5]

Interpretation:

The most characteristic band in the IR spectrum of this compound is the strong, broad absorption around 3350 cm⁻¹, which is indicative of the O-H stretching vibration of an alcohol. The broadening is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups appear in the 3000-2850 cm⁻¹ region. The presence of the aromatic ring is confirmed by the C=C stretching absorptions around 1615 and 1500 cm⁻¹. A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of a secondary alcohol. The out-of-plane C-H bending vibration around 815 cm⁻¹ is characteristic of a 1,2,4-trisubstituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2,5-Dimethylphenyl)ethanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-(2,5-Dimethylphenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to offer a detailed interpretation of spectral features, grounded in fundamental principles of chemical structure and magnetic environments. We will explore the causal relationships behind observed chemical shifts, coupling constants, and signal multiplicities. This guide includes detailed tables of predicted spectral data, a standard operating protocol for data acquisition, and a complete list of authoritative references to support the analysis.

Introduction: The Structural Context

This compound is a substituted aromatic alcohol. Its structure features a chiral center at the benzylic carbon, an aromatic ring with a specific 1,2,5-substitution pattern, and various types of proton and carbon environments. This complexity makes NMR spectroscopy the premier tool for its structural verification and for distinguishing it from its isomers, such as 1-(2,4-dimethylphenyl)ethanol. A thorough understanding of its NMR signature is critical for quality control in synthesis, reaction monitoring, and for establishing structure-activity relationships in medicinal chemistry.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for this compound is adopted throughout this guide.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and spin-spin coupling of protons. For this compound, we anticipate distinct signals corresponding to the aromatic protons, the benzylic methine proton, the alcohol hydroxyl proton, and the three methyl groups. The analysis is based on established principles and data from structurally analogous compounds.[1][2]

Detailed Signal Interpretation

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6 (δ ≈ 7.25 ppm, s): This proton is situated between the ethyl-alcohol and methyl C-10 substituents. Due to its unique position, it lacks adjacent proton neighbors for significant coupling, and is therefore expected to appear as a sharp singlet. Its chemical shift is influenced by the ortho- and para-directing effects of the substituents.

-

H-3 (δ ≈ 7.05 ppm, d): This proton is adjacent to H-4, leading to a doublet. The coupling constant, ³JHH, is typically around 7.6 Hz for ortho-aromatic protons.

-

H-4 (δ ≈ 6.95 ppm, d): This proton is also adjacent to H-3 and will appear as a doublet with the same coupling constant. Its slightly more upfield shift compared to H-3 is due to its position relative to the activating methyl and hydroxyl-bearing groups.

-

-

Benzylic Methine Proton (H-7, δ ≈ 5.12 ppm, q):

-

This proton is attached to the chiral center (C-7), which is bonded to both the aromatic ring and the hydroxyl group. The electronegative oxygen atom deshields this proton, shifting it significantly downfield. It is adjacent to the three protons of the C-8 methyl group, resulting in a quartet splitting pattern (n+1 = 3+1 = 4) with a typical coupling constant ³JHH of ~6.4 Hz.[1]

-

-

Methyl Protons (H-8, H-9, H-10):

-

H-8 (δ ≈ 1.48 ppm, d): These three protons on the ethyl group are coupled to the single benzylic proton (H-7). This results in a doublet (n+1 = 1+1 = 2) with the same coupling constant observed for H-7 (~6.4 Hz). This signal integrates to 3H.

-

H-9 & H-10 (δ ≈ 2.32 ppm, s): These are the protons of the two methyl groups attached to the aromatic ring. As they are not coupled to any neighboring protons, they both appear as sharp singlets, each integrating to 3H. While their electronic environments are slightly different, their chemical shifts are often very similar and may overlap into a single singlet integrating to 6H, or appear as two closely spaced singlets.

-

-

Hydroxyl Proton (H-O, variable δ ≈ 1.8 - 2.5 ppm, br s):

-

The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] It typically appears as a broad singlet and does not couple with neighboring protons unless under specific anhydrous conditions.

-

Summary of Predicted ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ≈ 7.25 | s (singlet) | - | 1H | H-6 |

| ≈ 7.05 | d (doublet) | ~7.6 | 1H | H-3 |

| ≈ 6.95 | d (doublet) | ~7.6 | 1H | H-4 |

| ≈ 5.12 | q (quartet) | ~6.4 | 1H | H-7 |

| ≈ 2.32 | s (singlet) | - | 6H | H-9, H-10 |

| ≈ 1.8 - 2.5 | br s (broad singlet) | - | 1H | OH |

| ≈ 1.48 | d (doublet) | ~6.4 | 3H | H-8 |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. For this compound, all ten carbon atoms are chemically distinct, and we therefore predict ten signals. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups.[4][5]

Detailed Signal Interpretation

-

Aromatic Carbons (C-1 to C-6):

-

The chemical shifts of substituted benzene rings typically fall in the 110-170 ppm range.[6] The positions are dictated by the substituent effects. The hydroxyl-bearing ethyl group and the two methyl groups are electron-donating, which tend to shield the ortho and para carbons (shifting them upfield), while the ipso-carbons (carbons directly attached to substituents) are deshielded.

-

Ipso-Carbons (C-1, C-2, C-5): These carbons, directly attached to substituents, are expected at the downfield end of the aromatic region. C-1, bearing the bulky hydroxyethyl group, is predicted around 142 ppm . C-2 and C-5, attached to the methyl groups, are predicted around 135 ppm and 134 ppm , respectively. These are quaternary carbons and may exhibit weaker signal intensity.

-

CH-Carbons (C-3, C-4, C-6): These carbons will be influenced by their position relative to the substituents. C-6 (ortho to C-1, meta to C-5) is predicted around 124 ppm . C-3 (ortho to C-2, meta to C-1) is predicted around 130 ppm . C-4 (para to C-1) is predicted around 127 ppm .

-

-

Aliphatic Carbons (C-7, C-8, C-9, C-10):

-

Benzylic Carbon (C-7, δ ≈ 68 ppm): This carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkyl carbon. This is a characteristic shift for carbinol carbons.[7]

-

Methyl Carbons (C-8, C-9, C-10): These carbons appear in the upfield aliphatic region. C-8, on the ethyl group, is predicted around 24 ppm . The two aromatic methyl carbons, C-9 and C-10, are predicted to be in a similar region, around 19-21 ppm .

-

Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| ≈ 142.0 | Quaternary (Ar-C) | C-1 |

| ≈ 135.0 | Quaternary (Ar-C) | C-2 |

| ≈ 134.0 | Quaternary (Ar-C) | C-5 |

| ≈ 130.0 | CH (Ar-CH) | C-3 |

| ≈ 127.0 | CH (Ar-CH) | C-4 |

| ≈ 124.0 | CH (Ar-CH) | C-6 |

| ≈ 68.0 | CH (Benzylic) | C-7 |

| ≈ 24.0 | CH₃ | C-8 |

| ≈ 21.0 | CH₃ (Aromatic) | C-9 or C-10 |

| ≈ 19.5 | CH₃ (Aromatic) | C-10 or C-9 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized methodology. The following protocol outlines the field-proven steps for analyzing a sample like this compound.

Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its convenient single-line solvent residual signal.[8]

-

Add a small drop of a solution containing tetramethylsilane (TMS) in CDCl₃ to serve as the internal chemical shift reference (δ = 0.00 ppm).[9]

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

¹H Spectrum Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Number of Scans (NS): 16 to 32 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~2-3 seconds.

-

-

¹³C Spectrum Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~240 ppm, centered around 100 ppm.

-

Number of Scans (NS): 1024 to 2048 scans are often required due to the low natural abundance of the ¹³C isotope.[10]

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~1 second.

-

-

Data Processing:

-

Apply an exponential window function followed by a Fourier Transform to convert the raw data (FID) into a frequency-domain spectrum.

-

Perform manual or automated phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[11]

-

For the ¹H spectrum, perform signal integration to determine the relative number of protons for each signal.

-

Identify and label the chemical shift of all significant peaks in both spectra.

-

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide provides a robust spectral signature for this compound. The predicted chemical shifts, multiplicities, and coupling constants form a comprehensive dataset for the unambiguous identification and structural verification of this compound. By understanding the underlying principles that govern these NMR parameters, researchers can confidently interpret their own experimental data, distinguish between isomers, and ensure the integrity of their materials in research and development settings.

References

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t... Available at: [Link]

-

Levy, G. C. (1979). Carbon-13 nuclear magnetic resonance studies of aromatic compounds: comparison of hydrogen bonding effects in phenols, anilides, and anilines. Semantic Scholar. Available at: [Link]

-

MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Available at: [Link]

-

ResearchGate. (Date not available). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Royal Society of Chemistry. (Date not available). Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

Fiveable. (Date not available). Characteristics of 13C NMR Spectroscopy | Organic Chemistry Class Notes. Available at: [Link]

-

Bruker. (Date not available). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Available at: [Link]

-

Unknown Source. (Date not available). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Doc Brown's Chemistry. (Date not available). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... Available at: [Link]

-

Royal Society of Chemistry. (Date not available). SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Modgraph. (Date not available). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

-

ChemTube3D. (Date not available). Ethyl Benzene Proton NMR Equivalent Protons. Available at: [Link]

-

SpectraBase. (2025). This compound - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

Oregon State University. (Date not available). 13C NMR Chemical Shifts. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (2025). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. fiveable.me [fiveable.me]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. compoundchem.com [compoundchem.com]

- 11. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)ethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-(2,5-Dimethylphenyl)ethanol, a chiral secondary alcohol with potential applications in organic synthesis and drug discovery. The content herein is structured to deliver not just data, but actionable insights into its synthesis, characterization, and potential utility.

Core Molecular Attributes and Physicochemical Properties

This compound, a derivative of benzene, possesses a stereogenic center at the carbinol carbon, rendering it a chiral molecule. This chirality is a key feature, opening avenues for its use in asymmetric synthesis.

Structural and General Data

Below is a summary of the fundamental properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| Synonyms | α,2,5-Trimethylbenzenemethanol | [1][2] |

| CAS Number | 32917-52-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Colorless oil | - |

| Boiling Point | 93-94 °C at 4 Torr | - |

| Density | 0.987 g/cm³ at 25 °C | - |

| Solubility | Slightly soluble in chloroform and methanol | - |

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary route to this compound involves a two-step process starting from p-xylene.

Step 1: Friedel-Crafts Acylation to 2',5'-Dimethylacetophenone

The synthesis initiates with the Friedel-Crafts acylation of p-xylene using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 2',5'-dimethylacetophenone[3].

Caption: Workflow for the Friedel-Crafts acylation of p-xylene.

Protocol: Synthesis of 2',5'-Dimethylacetophenone

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.

-

Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride via the dropping funnel.

-

Electrophilic Aromatic Substitution: Add p-xylene dropwise to the reaction mixture. The electrophilic acylium ion attacks the electron-rich aromatic ring.

-

Reaction Quench and Workup: After the reaction is complete, carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl).

-

Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation to obtain 2',5'-dimethylacetophenone[3].

Step 2: Reduction to this compound

The ketone, 2',5'-dimethylacetophenone, is then reduced to the corresponding secondary alcohol. For drug development applications where chirality is crucial, asymmetric reduction methods are preferred.

2.2.1. Asymmetric Reduction

Catalytic asymmetric reduction of prochiral ketones is a powerful tool for producing enantiomerically enriched secondary alcohols[4][5]. This can be achieved using chiral catalysts, such as those based on ruthenium-diphosphine-diamine complexes, or through biocatalysis with alcohol dehydrogenases[4].

Caption: Asymmetric reduction of 2',5'-dimethylacetophenone.

Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In an inert atmosphere, dissolve the chiral ruthenium catalyst and a base (e.g., potassium tert-butoxide) in a suitable solvent like isopropanol.

-

Reaction Mixture: Add 2',5'-dimethylacetophenone to the catalyst solution. Isopropanol serves as both the solvent and the hydrogen source.

-

Hydrogen Transfer: Heat the reaction mixture to reflux. The ruthenium complex facilitates the stereoselective transfer of hydrogen from isopropanol to the ketone.

-

Workup and Purification: After the reaction, cool the mixture, remove the solvent under reduced pressure, and purify the resulting chiral alcohol by column chromatography.

Spectroscopic and Chromatographic Characterization

Comprehensive analytical data is crucial for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the ring, the methine proton of the alcohol, the hydroxyl proton, and the methyl group of the ethyl side chain. Based on data for similar compounds like 1-phenylethanol, the methine proton (CH-OH) should appear as a quartet, coupled to the adjacent methyl group, which in turn would be a doublet[6]. The aromatic protons will exhibit complex splitting patterns due to their substitution.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two non-equivalent aromatic methyl carbons, the six aromatic carbons, the methine carbon, and the methyl carbon of the ethyl group. The carbon bearing the hydroxyl group (C-OH) is expected to resonate in the range of 65-75 ppm[6].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching vibrations of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1000-1200 cm⁻¹)[7][8].

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 150 may be weak or absent, which is typical for secondary alcohols. A prominent fragmentation pattern would be the loss of a methyl group (M-15) to give a fragment at m/z 135, and the loss of water (M-18) resulting in a peak at m/z 132. The base peak is often the result of alpha-cleavage, leading to a stable benzylic cation.

Chemical Reactivity and Potential Applications in Drug Development

As a secondary benzylic alcohol, this compound exhibits reactivity characteristic of this functional group.

Key Reactions

-

Oxidation: It can be oxidized to the corresponding ketone, 2',5'-dimethylacetophenone, using various oxidizing agents[5].

-

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides under appropriate conditions.

-

Substitution Reactions: The benzylic hydroxyl group can be substituted by nucleophiles, often under acidic conditions, proceeding through a stabilized benzylic carbocation intermediate.

Role in Asymmetric Synthesis

Chiral secondary alcohols are valuable building blocks in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs)[4][9]. This compound, available in its enantiopure forms, can serve as a chiral auxiliary or a key intermediate. Its derivatives have been explored for their biological activities. For instance, bromolactone derivatives of a similar structure have shown significant antiproliferative activity against cancer cell lines[10].

The structural motif of a substituted phenylethanol is present in various pharmacologically active compounds, suggesting that derivatives of this compound could be of interest in medicinal chemistry for the development of new therapeutic agents[11].

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It should be used in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

-

Asymmetric Routes to Chiral Secondary Alcohols. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

Asymmetric reduction of acetophenone catalyzed by immobilized carrots. (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric reduction of acetophenone in the presence of catalyst 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Stereoselective Synthesis of Chiral Molecules. (2022). Encyclopedia.pub. Retrieved from [Link]

-

This compound - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Gsrs. Retrieved from [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). MDPI. Retrieved from [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

1-(2,4-Dimethylphenyl)ethanol. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound, (1S)-. (n.d.). Gsrs. Retrieved from [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). Semantic Scholar. Retrieved from [Link]

-

FTIR spectrum for the ethanol. (n.d.). ResearchGate. Retrieved from [Link]

-

1-(2,5-Diethylphenyl)-2-(3-methoxyphenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

1-(2-Methylphenyl)ethanol. (n.d.). NIST WebBook. Retrieved from [Link]

- Method for producing 2,5-dimethylphenyl acetic acid. (2009). Google Patents.

-

Mass Spectrometry of Alcohols. (2023). YouTube. Retrieved from [Link]

-

Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). MDPI. Retrieved from [Link]

-

Biological activity of benzopyran derivatives against some microorganisms. (2023). ResearchGate. Retrieved from [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Experimental FT-IR spectra of pure ethanol (EtOH) and its different... (n.d.). ResearchGate. Retrieved from [Link]

-

Exam 2 Answer Key. (n.d.). Retrieved from [Link]

-

2E,2'E-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one. (2007). MDPI. Retrieved from [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). ResearchGate. Retrieved from [Link]

-

Biological Activity and Applications of Natural Compounds. (2020). MDPI. Retrieved from [Link]

Sources

CAS number and molecular structure of 1-(2,5-Dimethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)ethanol, a substituted aromatic alcohol with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document delves into its chemical identity, structural characteristics, spectroscopic profile, a validated synthesis protocol, and its emerging role in the landscape of drug discovery.

Chemical Identity and Molecular Structure

This compound is a chiral secondary alcohol. Its core structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an ethanol group at position 1.

CAS Number: 32917-52-5[1]

Molecular Formula: C₁₀H₁₄O[1]

Molecular Weight: 150.22 g/mol [1]

Structural Representations:

A clear understanding of the molecule's connectivity and spatial arrangement is fundamental for its application in synthesis and computational modeling.

| Identifier | Value |

| SMILES | CC(O)C1=CC(C)=CC=C1C |

| InChI | InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3[1] |

| InChIKey | VHLZFCOCNJEXTQ-UHFFFAOYSA-N |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH"]; C8 [label="CH3"]; O9 [label="OH"]; C10 [label="CH3"]; C11 [label="CH3"]; // Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- C7; C2 -- C10; C5 -- C11; C7 -- C8; C7 -- O9; // Positioning nodes for better layout C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; C8 [pos="1.2,3!"]; O9 [pos="-1.2,3!"]; C10 [pos="-1.74,1!"]; C11 [pos="1.74,-1!"];

}

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 93-94 °C at 4 Torr |

| Density | 0.987 g/cm³ at 25 °C |

| Solubility | Slightly soluble in chloroform and methanol |

Data sourced from commercial supplier information.

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. Additionally, a strong C-O stretching absorption is expected between 1050-1260 cm⁻¹[2]. For this compound, the spectrum would also exhibit C-H stretching and bending vibrations from the aromatic ring and the alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. Based on the structure of this compound and data from similar compounds like (S)-1-(2-Methylphenyl)ethanol, the expected chemical shifts (in ppm, relative to TMS) are as follows[3]:

-

Aromatic protons (Ar-H): Multiple signals in the range of 7.0-7.5 ppm.

-

Methine proton (CH-OH): A quartet around 5.1 ppm, coupled to the adjacent methyl protons.

-

Aromatic methyl protons (Ar-CH₃): Two singlets around 2.3 ppm.

-

Ethanol methyl protons (CH-CH₃): A doublet around 1.5 ppm, coupled to the methine proton.

-

Hydroxyl proton (OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The expected chemical shifts are:

-

Aromatic carbons (Ar-C): Multiple signals in the range of 124-144 ppm.

-

Methine carbon (CH-OH): A signal around 67 ppm.

-

Aromatic methyl carbons (Ar-CH₃): Signals around 19 and 21 ppm.

-

Ethanol methyl carbon (CH-CH₃): A signal around 24 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak due to facile fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom)[4]. For this compound (MW = 150.22), the expected mass spectrum would likely show a base peak resulting from the loss of a methyl group to form a stable benzylic cation at m/z 135. Other significant fragments may appear at m/z 132 (loss of H₂O) and m/z 107 (loss of the acetyl group).

Synthesis Protocol: Grignard Reaction

A reliable method for the synthesis of this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation[5][6][7]. This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with the corresponding ketone, 2',5'-dimethylacetophenone.

Caption: Grignard Synthesis of this compound

Experimental Procedure:

Materials:

-

2',5'-Dimethylacetophenone

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is then refluxed until most of the magnesium has reacted.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2',5'-dimethylacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

Substituted phenylethanol derivatives are recognized as important pharmacophores and versatile building blocks in the design and synthesis of new therapeutic agents[8][9]. The structural motif of this compound, with its specific substitution pattern, offers a unique scaffold for the development of novel compounds with potential biological activity.

Scaffold for Novel Therapeutics

The 2,5-dimethylphenyl moiety can be strategically utilized to explore structure-activity relationships (SAR) in drug design. The methyl groups provide lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets of target proteins. The hydroxyl group of the ethanol substituent can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification to introduce other functional groups.

Potential Biological Activities

Derivatives of 2-phenylethanol have been shown to exhibit a range of biological activities, including antimicrobial and bacteriostatic effects, which are often correlated with their ability to interact with and disrupt cellular membranes[10][11]. The specific substitution pattern in this compound may modulate these properties, opening avenues for the development of new anti-infective agents. Furthermore, phenylethanol derivatives have been explored as inhibitors of platelet aggregation and in the synthesis of N-acyl-1-amino-2-alcohols with potential antihyperlipidemic and antioxidant activities[9][12].

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and accessible synthesis. Its utility as a building block in organic synthesis, coupled with the known biological relevance of the substituted phenylethanol scaffold, positions it as a compound of interest for researchers in medicinal chemistry and drug development. This guide provides the foundational technical information necessary to facilitate its effective use in the laboratory and to inspire further investigation into its potential applications.

References

- The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH.

- Supporting information for - The Royal Society of Chemistry.

- Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry (RSC Publishing).

- 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation.

- Grignard PDF.

- 14 Formation and reaction of a Grignard reagent.

- CHEM-333: Experiment 10: Grignard Reagent Prepar

- NMR Chemical Shifts.

- Grignard Reaction.

- Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxid

- Biotechnological 2-Phenylethanol Production: Recent Developments. PMC.

- mass spectra - fragmentation p

- Grignard Reaction. Web Pages.

- Edexcel Chemistry for A2.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- This compound. gsrs.

- 13 C NMR Spectrum (1D, ethanol, experimental) (HMDB0060484).

- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes.

- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes.

- 1-(2,5-Dimethylphenyl)-1-cyclopropyl ethanol | C13H18O | CID 62549010. PubChem.

- 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.

- Mass Spectrometry Part 5 - Fragment

- N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide - Optional[13C NMR].

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor

-

Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[5][9]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors. PubMed.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.

- Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PMC - NIH.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. kgroup.du.edu [kgroup.du.edu]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Potential of 1-(2,5-Dimethylphenyl)ethanol

Introduction: Unlocking the Potential of a Versatile Benzylic Alcohol

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2,5-Dimethylphenyl)ethanol, a secondary benzylic alcohol, represents a versatile and underexplored scaffold. Its structural features—a chiral center, a reactive hydroxyl group, and a substituted aromatic ring—offer a rich platform for the generation of a diverse array of chemical entities. This technical guide provides an in-depth exploration of the potential derivatives of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Physicochemical Properties

A thorough understanding of the starting material is the foundation of any successful synthetic campaign.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 93-94 °C at 4 Torr |

| Density | 0.987 g/cm³ at 25 °C |

Synthetic Pathways from this compound

The reactivity of this compound is dominated by the chemistry of its secondary hydroxyl group. This allows for a range of transformations, including oxidation, esterification, etherification, dehydration, and halogenation. The following sections will detail the synthesis of key derivatives, providing both mechanistic insights and practical experimental protocols.

Caption: Key synthetic transformations of this compound.

Oxidation to 2',5'-Dimethylacetophenone: A Gateway to Bioactive Molecules

The oxidation of the secondary alcohol to the corresponding ketone, 2',5'-dimethylacetophenone, is a pivotal transformation. This ketone serves as a valuable intermediate in the synthesis of various biologically active compounds and is also used in the fragrance industry.[1][2][3] The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions.

Mechanistic Insight: The oxidation of secondary alcohols to ketones is a well-established process.[4][5] Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation provide mild conditions that are highly effective for this transformation, preventing unwanted side reactions that can occur with stronger oxidants like potassium permanganate or chromic acid.[4]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2',5'-dimethylacetophenone.

Applications: 2',5'-Dimethylacetophenone is a versatile building block for synthesizing compounds with potential therapeutic applications, including antimicrobial agents and inhibitors of monoamine oxidase B for the treatment of neurodegenerative diseases.[6][7] It is also a precursor for chalcones, which exhibit a wide range of pharmacological activities.

Esterification: Introducing Functional Diversity

Esterification of this compound allows for the introduction of a wide variety of functional groups, which can significantly modulate the molecule's physical and biological properties. The Fischer-Speier esterification is a classic and reliable method for this purpose.[8][9]

Mechanistic Insight: Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[8][10] The use of an excess of the alcohol or the removal of water as it is formed drives the reaction towards the ester product. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Experimental Protocol: Fischer Esterification with Acetic Acid

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of sulfuric acid (or p-toluenesulfonic acid) in toluene.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 1-(2,5-dimethylphenyl)ethyl acetate can be purified by vacuum distillation.

Applications: Ester derivatives are widely used as fragrances, flavorings, and plasticizers.[11] In the context of drug development, esterification is a common strategy to create prodrugs with improved bioavailability.

Williamson Ether Synthesis: Crafting Novel Ethers

The Williamson ether synthesis provides a straightforward route to ethers by reacting an alkoxide with an alkyl halide.[12][13][14] This method is highly versatile for preparing both symmetrical and unsymmetrical ethers.

Mechanistic Insight: This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.[12][15] The choice of a strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol to form the alkoxide.

Experimental Protocol: Synthesis of 1-(1-Methoxyethyl)-2,5-dimethylbenzene

-

Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.[16]

-

Reaction: Cool the alkoxide solution back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.[16]

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Applications: Ether derivatives find applications in various fields, including as solvents and as intermediates in organic synthesis. Chiral ethers, such as the one described, can be valuable in asymmetric synthesis.[16]

Dehydration to 2,5-Dimethylstyrene: A Monomer for Polymer Science

Acid-catalyzed dehydration of this compound yields 2,5-dimethylstyrene, a valuable monomer for the synthesis of specialty polymers.[17][18]

Mechanistic Insight: The dehydration of secondary benzylic alcohols typically proceeds through an E1 mechanism.[19] The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Departure of water generates a relatively stable secondary benzylic carbocation, which then loses a proton from an adjacent carbon to form the alkene.

Experimental Protocol: Acid-Catalyzed Dehydration

-

Setup: In a distillation apparatus, place this compound and a catalytic amount of a strong acid such as phosphoric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture. The product, 2,5-dimethylstyrene, will distill as it is formed, along with water.

-

Work-up: Collect the distillate and separate the organic layer. Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid, followed by a water wash.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and then purify by vacuum distillation.

Applications: 2,5-Dimethylstyrene can be used in the production of polymers and copolymers with specific properties.[18] Styrene derivatives have also been investigated for their potential biological activities, including anti-inflammatory properties.[20]

Halogenation: Creating Reactive Intermediates

The conversion of the hydroxyl group to a halogen, such as chlorine, creates a highly reactive intermediate that can be used in a variety of subsequent nucleophilic substitution and coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[21][22]

Mechanistic Insight: The reaction of a secondary alcohol with thionyl chloride can proceed through different mechanisms depending on the reaction conditions.[23] In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. In the presence of pyridine, the mechanism shifts to a classic SN2 reaction with inversion of configuration.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: In a fume hood, to a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or dichloromethane) at 0 °C, add thionyl chloride (1.2 eq) dropwise. For an SN2 reaction with inversion, add pyridine (1.2 eq) to the alcohol solution before the addition of thionyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Carefully pour the reaction mixture onto ice-water to quench the excess thionyl chloride. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(1-chloroethyl)-2,5-dimethylbenzene.

Applications: The resulting alkyl halide is a versatile intermediate for a wide range of synthetic transformations, including Grignard reagent formation, Friedel-Crafts alkylation, and various cross-coupling reactions.

Conclusion: A Versatile Scaffold for Innovation

This technical guide has illuminated the significant synthetic potential of this compound. Through a series of well-established and reliable transformations, this benzylic alcohol can be converted into a diverse range of derivatives, including ketones, esters, ethers, alkenes, and halides. Each of these derivatives opens up new avenues for research and development in medicinal chemistry, materials science, and the fragrance industry. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors.

References

-

Dwevedi, A. et al. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules2022 , 27(15), 4963. [Link]

-

Wang, C. et al. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Med. Chem. Commun.2014 , 5, 1535-1540. [Link]

-

Gholam-Abbas, S. et al. Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry & Biodiversity2024 , e202400447. [Link]

-

Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

-

BYJU'S. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

-

StudyRaid. Acetophenone as Building Block in Drug Synthesis. [Link]

-

Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharma Chemica2016 , 8(1), 469-473. [Link]

-

Williamson Ether Synthesis. [Link]

-

Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. Current Organic Synthesis2023 , 20(4), 398-422. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Grokipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

ResearchGate. Synthesis of substituted styrene derivatives using functionalized ILs bases. [Link]

-

NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank2024 , 2024(3), M1862. [Link]

-

Fischer Esterification. [Link]

-